1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic scaffold with a carboxamide moiety. The structure features a 3-methoxypropyl group at the N-1 position, a methyl group at C-9, and an N-phenyl carboxamide substitution (Fig. 1). These modifications enhance solubility and modulate biological interactions compared to simpler analogs . The molecular formula is C₂₄H₂₆N₄O₃, with a molar mass of 418.49 g/mol and a predicted density of 1.24 g/cm³ . Its synthesis involves hydrolysis of ester intermediates (e.g., 17, 18) using aqueous lithium hydroxide, followed by CDI-mediated condensation with aniline derivatives .
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15-8-6-11-26-19(15)24-20-17(22(26)28)14-18(25(20)12-7-13-29-2)21(27)23-16-9-4-3-5-10-16/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVNFIJLQXMZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Implications
N-1 Substitution: The 3-methoxypropyl group in the target compound improves water solubility compared to benzyl or methyl substituents in analogs like 1-benzyl-4-oxo... (). In contrast, 1,9-dimethyl derivatives (e.g., CAS 724738-93-6) exhibit reduced solubility due to the absence of a polar methoxy group .
Carboxamide Variations :
- N-Phenyl (target) vs. N-(2-phenylethyl) (CAS 900870-38-4): The phenylethyl group adds hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous stability .
- N-(4-Isopropylphenyl) (CAS 900887-75-4) introduces a bulky substituent, likely affecting binding kinetics in enzyme-active sites .
C-9 Methylation :
- The C-9 methyl group in the target compound stabilizes the tricyclic core, as evidenced by analogs lacking this group (e.g., 1-benzyl-4-oxo... in ) showing lower thermal stability in DSC studies .
Physicochemical and Pharmacokinetic Trends
- pKa : The target compound’s predicted pKa of 14.76 suggests deprotonation at physiological pH, favoring ionization and solubility .
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